
3-Chloro-n-(4-methoxyphenyl)propanamide
Overview
Description
3-Chloro-N-(4-methoxyphenyl)propanamide is a halogenated secondary amide featuring a propanamide backbone substituted with a chlorine atom at the third carbon and a 4-methoxyphenyl group on the amide nitrogen. Its molecular formula is C₁₀H₁₂ClNO₂, with a molar mass of 213.66 g/mol . The compound exhibits a white crystalline solid appearance and is soluble in organic solvents like ethanol and chloroform .
Structurally, the molecule adopts a planar conformation with a C(=O)—N(H)—Car—Car torsion angle of -33.70°, preventing resonance between the amide and aromatic moieties . In the crystalline state, it forms chains via N—H⋯O and C—H⋯O hydrogen bonds, stabilizing its lattice along the a-axis .
This compound serves as a key intermediate in pharmaceutical synthesis, particularly in developing antimicrobial and antiproliferative agents. Its methoxy substituent enhances solubility and modulates electronic effects, influencing bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-n-(4-methoxyphenyl)propanamide typically involves the reaction of 4-methoxyaniline with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-n-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Formation of substituted amides, thiols, or ethers.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
Antimicrobial Agents
One of the primary applications of 3-Chloro-N-(4-methoxyphenyl)propanamide is in the synthesis of antimicrobial agents. The compound serves as a precursor for developing new pharmaceuticals with antibacterial properties. Its structural similarity to natural compounds allows it to interact effectively with biological targets, making it a valuable candidate in drug discovery .
Ligand Properties
The compound exhibits excellent coordination abilities, functioning as a ligand in various chemical reactions. Its ability to bind to aromatic systems enhances its utility in catalysis and material synthesis . Research has shown that N-substituted arylacetamides, like this compound, can form stable complexes with metal ions, which are crucial for developing new catalysts in organic synthesis .
Structural Materials
This compound is also explored as a structural material due to its robust chemical properties. The amide functional group provides stability and durability, making it suitable for applications requiring resilient materials .
Crystal Structure Studies
Crystallographic studies have been conducted to understand the solid-state behavior of this compound. The crystal structure analysis reveals insights into molecular packing and interactions that can influence the material's physical properties . Such studies are essential for tailoring materials for specific applications in electronics and coatings.
Synthesis and Characterization
Research has detailed the synthesis pathways for this compound, highlighting methods such as acylation reactions involving 4-methoxyaniline and chloroacetic acid derivatives. Characterization techniques including NMR spectroscopy and X-ray crystallography have confirmed the structure and purity of synthesized compounds, paving the way for further functionalization .
In vitro studies have assessed the biological activity of derivatives of this compound against various bacterial strains. Results indicate promising antimicrobial activity, suggesting potential therapeutic applications in treating infections caused by resistant bacterial strains .
Mechanism of Action
The mechanism of action of 3-Chloro-n-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Table 1: Impact of Aromatic Substituents on Physicochemical Properties
Key Observations :
- Electron-Donating Groups (e.g., OCH₃, OCH₂CH₃) : Enhance solubility in polar solvents compared to halogenated analogs (e.g., 4-Br). The 4-methoxy and 4-ethoxy derivatives exhibit similar solubility profiles .
- Halogen Substituents (e.g., Br): Increase molar mass and melting points due to stronger van der Waals interactions. For example, the 4-bromo analog melts at 142–144°C, higher than non-halogenated variants .
Core Structure Modifications
Table 2: Comparison with Non-Propanamide Analogs
Key Observations :
- Benzoselene Derivatives (e.g., NC34) : Exhibit broader bioactivity, including antileishmanial effects, due to selenium's redox-active properties. However, synthetic yields are lower (54–72% ) compared to propanamide derivatives .
- AMI 82B : Demonstrates that dual methoxy groups enhance antimicrobial efficacy, disrupting bacterial virulence in Galleria mellonella models .
Table 3: Bioactivity Comparison
Key Observations :
- Chlorine's Role: Chlorine atoms improve membrane permeability and resistance to enzymatic degradation, as noted in the "Magic Chloro" effect .
- Hydroxy vs. Methoxy Substituents: The 2-hydroxy analog shows antifungal activity due to phenolic hydrogen bonding, whereas methoxy groups prioritize solubility and electronic effects .
Biological Activity
3-Chloro-n-(4-methoxyphenyl)propanamide is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol. It belongs to the class of halogenated secondary amides and has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.
- Molecular Formula : C10H12ClNO2
- Molecular Weight : 213.66 g/mol
- Appearance : White to off-white solid
- Melting Point : 126-128 °C
- Solubility : Limited solubility in chloroform, dimethyl sulfoxide, and methanol
The compound is synthesized through reactions involving 4-methoxyaniline and chloroacetyl chloride, among other methods. The introduction of both chloro and methoxy groups is significant for its biological activity .
Anticancer Potential
Research indicates that this compound exhibits notable anticancer properties. In a study evaluating various derivatives, compounds similar to this one were shown to exert significant antiproliferative effects against multiple cancer cell lines. For instance, derivatives within the same structural family demonstrated IC50 values in the low micromolar range against breast cancer (MDA-MB-468) and melanoma (SK-MEL-5) cell lines .
Compound | Cell Line | % Inhibition | IC50 (µM) |
---|---|---|---|
This compound | MDA-MB-468 | 84.83% | Not specified |
Similar Derivative | T-47D | 90.47% | Not specified |
Similar Derivative | SK-MEL-5 | 84.32% | Not specified |
The mechanism by which this compound exerts its biological effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Compounds with structural similarities have been shown to inhibit enzymes such as EGFR and Src, which play critical roles in cancer progression .
Apoptosis Induction
Further studies have indicated that related compounds can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents. For example, derivatives of this compound have been associated with increased apoptotic markers in treated cell lines .
Case Studies
-
Study on Antiproliferative Activity :
A comprehensive evaluation of various compounds similar to this compound showed that several exhibited high potency against a panel of cancer cell lines, including leukemia and breast cancer models. The study utilized the National Cancer Institute's protocols for testing and found significant growth inhibition across multiple cell types . -
Mechanistic Insights :
Research focusing on structural analogs revealed that certain modifications enhanced biological activity by improving binding affinity to target proteins involved in tumor growth regulation. This suggests that fine-tuning the chemical structure can lead to better therapeutic outcomes .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 3-Chloro-N-(4-methoxyphenyl)propanamide, and how can reaction conditions be optimized?
A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 3-chloropropanoyl chloride with 4-methoxyaniline in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Optimization includes controlling temperature (0–50°C), stoichiometric ratios (1:1.2 molar ratio of acyl chloride to amine), and using catalysts like triethylamine to neutralize HCl byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Q. How can researchers determine the purity and identity of this compound?
Analytical techniques include:
- High-Performance Liquid Chromatography (HPLC): Assess purity using a C18 column with UV detection at 254 nm.
- Melting Point Analysis: Compare observed values (388–391 K) with literature data using differential scanning calorimetry (DSC) .
- Spectroscopy: Confirm structure via NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy singlet at δ 3.8 ppm) and IR (amide C=O stretch ~1650 cm) .
Q. What safety protocols are critical when handling this compound?
- Use PPE: Nitrile gloves, lab coat, and safety goggles.
- Conduct reactions in a fume hood to avoid inhalation.
- Store at –20°C for long-term stability. Dispose of waste via certified hazardous waste services .
Advanced Research Questions
Q. How is single-crystal X-ray diffraction (SCXRD) used to resolve the compound’s molecular structure?
SCXRD analysis involves:
- Crystal Growth: Slow evaporation of dichloromethane solutions yields X-ray-quality crystals .
- Data Collection: MoKα radiation (λ = 0.71073 Å) at 100 K.
- Refinement: SHELXL-97 for structure solution, with anisotropic displacement parameters for non-H atoms. Key metrics: C=O bond length 1.2326(14) Å, C(=O)–N 1.3416(15) Å, and R-factor < 0.05 .
Q. What intermolecular interactions stabilize the crystal lattice?
The crystal packing (orthorhombic, space group Pbca) features:
- N–H···O Hydrogen Bonds: Forming C11(4) chains along the a-axis (N–H···O distance 2.89 Å).
- C–H···O Contacts: From methylene groups to amide oxygen (C–H···O distance 2.45 Å), contributing to layer stabilization .
Q. How can computational methods validate spectroscopic and crystallographic data?
Properties
IUPAC Name |
3-chloro-N-(4-methoxyphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNNQFDBJXKWOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336299 | |
Record name | 3-chloro-n-(4-methoxyphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19313-87-2 | |
Record name | 3-chloro-n-(4-methoxyphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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